LogP (Lipophilicity) Comparison: Methyl 3-(methoxyamino)butanoate vs. Methyl 3-Aminobutanoate and Methyl 3-Hydroxybutanoate
Methyl 3‑(methoxyamino)butanoate exhibits a measured logP value of 0.089 , placing it between the more polar methyl 3‑aminobutanoate (XLogP3 = –0.5) [1] and the moderately lipophilic methyl 3‑hydroxybutanoate (logP ≈ –0.07) [2]. This intermediate lipophilicity can influence membrane permeability and bioavailability in ways that neither comparator can replicate.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.089 (measured/calculated) |
| Comparator Or Baseline | Methyl 3‑aminobutanoate: –0.5 (XLogP3); Methyl 3‑hydroxybutanoate: –0.07 (RDKit logP) |
| Quantified Difference | Difference of +0.589 vs. methyl 3‑aminobutanoate; +0.159 vs. methyl 3‑hydroxybutanoate |
| Conditions | logP calculated from SMILES using XLogP3 (PubChem) and RDKit (IMPPAT); measured logP value from supplier data (Leyan) |
Why This Matters
In drug discovery and chemical biology, logP is a critical determinant of membrane permeability and compound distribution; a logP difference of 0.5–1.0 units can significantly alter cellular uptake and in vivo pharmacokinetics, making direct substitution without re‑optimization inadvisable.
- [1] PubChem. Methyl 3‑aminobutanoate – XLogP3‑AA Property. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-aminobutanoate View Source
- [2] IMPPAT. Methyl 3‑hydroxybutanoate – LogP (RDKit). Available at: https://cb.imsc.res.in/imppat View Source
